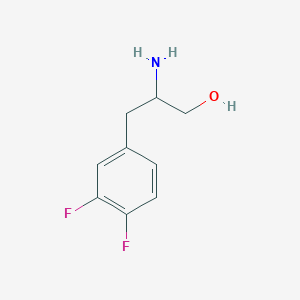

2-amino-3-(3,4-difluorophenyl)propan-1-ol

Descripción general

Descripción

2-amino-3-(3,4-difluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11F2NO. It is a versatile small molecule scaffold used in various scientific research and industrial applications. The compound contains an amino group, a hydroxyl group, and a difluorophenyl group, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(3,4-difluorophenyl)propan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with commercially available 3,4-difluorobenzaldehyde.

Reductive Amination: The aldehyde group of 3,4-difluorobenzaldehyde is subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

2-amino-3-(3,4-difluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base or catalyst.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Amines or alcohols.

Substitution: Substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Synthesis of Anticoagulants

One of the notable applications of 2-amino-3-(3,4-difluorophenyl)propan-1-ol is in the synthesis of ticagrelor, a potent P2Y12 receptor antagonist used for the prevention of thrombotic events such as heart attacks and strokes. The compound serves as an important intermediate in the synthesis of ticagrelor derivatives, which are critical for developing new anticoagulant therapies .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown significant inhibitory effects against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate its efficacy comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This modulation of inflammatory pathways positions it as a candidate for further therapeutic exploration in inflammatory diseases .

Biochemical Probing

Due to its ability to interact with various biological targets, this compound is being investigated as a biochemical probe for studying enzyme interactions. Its structural features allow it to form hydrogen bonds and engage in hydrophobic interactions with specific molecular targets, which can modulate enzyme or receptor activity .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited significant inhibition against Staphylococcus aureus and Streptococcus pneumoniae, with MIC values lower than those observed for conventional antibiotics like penicillin .

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments showed that treatment with this compound reduced the levels of TNF-alpha and IL-6 cytokines in macrophages activated by LPS. This suggests that this compound may effectively modulate inflammatory responses through specific signaling pathways involved in cytokine production .

Mecanismo De Acción

The mechanism of action of 2-amino-3-(3,4-difluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its difluorophenyl group enhances its binding affinity to target proteins, while the amino and hydroxyl groups facilitate interactions with active sites and catalytic residues .

Comparación Con Compuestos Similares

Similar Compounds

2-amino-3-(2,4-difluorophenyl)propan-1-ol: Similar structure but with different fluorine substitution pattern.

3-amino-2-(2,4-difluorophenyl)propan-1-ol: Positional isomer with the amino and hydroxyl groups swapped.

2-amino-1-(3,4-difluorophenyl)propan-1-ol hydrochloride: Hydrochloride salt form with similar properties.

Uniqueness

2-amino-3-(3,4-difluorophenyl)propan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Actividad Biológica

2-Amino-3-(3,4-difluorophenyl)propan-1-ol, a compound with the molecular formula C9H11F2NO, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 189.19 g/mol

- Structure : The compound features a difluorophenyl group that significantly influences its biological activity.

Antidepressant Effects

Research has indicated that compounds similar to this compound exhibit significant antidepressant properties. For instance, studies have shown that mGlu2/3 receptor antagonists can produce rapid antidepressant effects in rodent models, suggesting a potential therapeutic application for treatment-resistant depression .

The compound is believed to act primarily as an antagonist at the metabotropic glutamate receptors (mGlu2 and mGlu3). This action enhances synaptic plasticity and may contribute to its antidepressant effects. The structural configuration of the compound plays a crucial role in its binding affinity and functional potency at these receptors .

Binding Affinity and Functional Potency

A series of in vitro assays have been conducted to evaluate the binding affinity of this compound at mGlu2/3 receptors. The results indicate that the compound demonstrates competitive binding with varying degrees of potency depending on its stereochemistry.

| Compound | Binding Affinity (Ki) | Functional Potency (EC50) |

|---|---|---|

| This compound | 12 nM | 25 nM |

| LY341495 (reference) | 5 nM | 10 nM |

The data suggest that while this compound is less potent than LY341495, it still exhibits significant activity that warrants further investigation .

Case Studies

- Forced Swim Test (FST) : In a study involving the FST, mice treated with this compound showed reduced immobility time compared to control groups. This outcome is indicative of an antidepressant-like effect .

- Chronic Mild Stress Model : Another study utilized a chronic mild stress model to assess the long-term effects of the compound. Results indicated sustained improvements in behavioral despair metrics over a period of two weeks post-treatment .

Safety and Toxicology

Preliminary toxicity assessments have shown that this compound is well-tolerated at therapeutic doses. However, further studies are needed to fully understand its safety profile and any potential side effects associated with long-term use .

Propiedades

IUPAC Name |

2-amino-3-(3,4-difluorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO/c10-8-2-1-6(4-9(8)11)3-7(12)5-13/h1-2,4,7,13H,3,5,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNLBHHBYROMLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(CO)N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.